![molecular formula C25H22FN3O3S B2495420 (E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 327075-86-5](/img/structure/B2495420.png)
(E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-(4-fluorophenyl)thiophene-3-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds involves Knoevenagel condensation, highlighting a clean and efficient procedure using eco-friendly reagents. For instance, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates are synthesized through the condensation of active methylene groups with substituted benzaldehydes, showcasing high purity and good yields (Acrylamido, Madhavi, & Sree Ramya, 2017).
Molecular Structure Analysis
The structural analysis of similar molecules, such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, reveals insights into the vibrational modes and dimer formation in the solid state, showing significant red shifts in vibrational frequencies indicative of hydrogen bonding and π-π stacking interactions (R. N. Singh, Rawat, & Sahu, 2014).
Chemical Reactions and Properties
The compound's reactivity, evidenced by studies on similar molecules, shows its potential in forming heterocyclic compounds and engaging in [4+2] cycloaddition reactions. These reactions underscore the compound's versatile chemical behavior and its suitability for synthesizing complex molecular architectures (Kozmin, He, & Rawal, 2003).
Physical Properties Analysis
The analysis of ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate crystals via slow cooling methods reveals its triclinic crystal system and provides insights into its absorption properties, emission behavior, and thermal stability. These findings are crucial for understanding the material's physical characteristics and its potential applications in various domains (S. Kotteswaran, Senthil Pandian, & Ramasamy, 2017).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity descriptors and hyperpolarizability, have been explored through DFT studies, revealing its potential as a non-linear optical (NLO) material. This research indicates the compound's significant electronic properties and its utility in developing advanced materials for optical applications (Poonam Rawat & R. N. Singh, 2015).
Scientific Research Applications
Synthesis and Antioxidant Activity
A series of novel compounds, including (E)-ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, were synthesized and evaluated for their in vitro antioxidant properties. These compounds, synthesized through knoevenagel condensation, showed greater antioxidant activity when containing phenolic substitution. Selected compounds also demonstrated significant anti-inflammatory activity by carrageenan-induced rat paw edema model, with effects comparable to the standard drug diclofenac (Madhavi & Sreeramya, 2017).
Anti-rheumatic Potential
The study on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes revealed significant antioxidant, analgesic, and anti-rheumatic effects in a collagen-adjuvant arthritis model in rats. These findings suggest a promising approach for developing new anti-rheumatic agents (Sherif & Hosny, 2014).
Amide Formation Mechanism
Understanding the mechanism of amide formation is crucial for bioconjugation in aqueous media. A study focusing on the reaction between carboxylic acid and amine in the presence of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) provided insights into the conditions that favor amide bond formation, offering valuable information for bioconjugation applications (Nakajima & Ikada, 1995).
Fluorescence and Anticancer Activity
The structural isomers based on the core skeleton of ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate demonstrated distinct fluorescence characteristics and selective anticancer activity. The E, E isomers displayed higher quantum efficiency and fluorescence lifetime compared to E, Z isomers, indicating their potential in fluorescence-based applications and as anticancer agents (Irfan et al., 2021).
properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-4-32-25(31)22-21(17-7-9-19(26)10-8-17)15-33-24(22)28-23(30)18(14-27)13-16-5-11-20(12-6-16)29(2)3/h5-13,15H,4H2,1-3H3,(H,28,30)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUVDPZYKFXRLV-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C(=CC3=CC=C(C=C3)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-(4-fluorophenyl)thiophene-3-carboxylate |
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